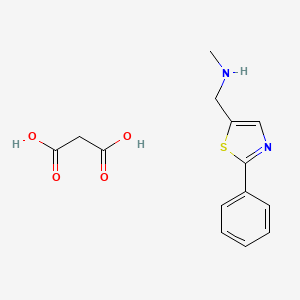
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) involves several steps. The synthetic routes typically start with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the methylamino group. The final step involves the addition of the malonic acid moiety. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic effects, including its role as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential use in drug development. Industrially, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine - malonic acid (1:1) can be compared with other thiazole-containing compounds such as thiamine (Vitamin B1), sulfathiazole, and ritonavir. While these compounds share the thiazole ring, their additional functional groups and overall structures confer different properties and applications. For instance, thiamine is essential for carbohydrate metabolism, while sulfathiazole is an antimicrobial agent .
Properties
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine;propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.C3H4O4/c1-12-7-10-8-13-11(14-10)9-5-3-2-4-6-9;4-2(5)1-3(6)7/h2-6,8,12H,7H2,1H3;1H2,(H,4,5)(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSIANKHXMQGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(S1)C2=CC=CC=C2.C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














